4-Hydroxymonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

153715-18-5 |

|---|---|

Molecular Formula |

C17H28O7 |

Molecular Weight |

344.4 g/mol |

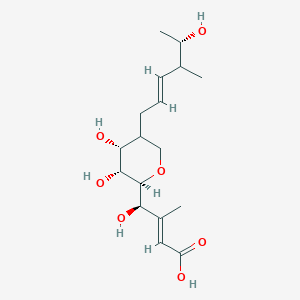

IUPAC Name |

(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1 |

InChI Key |

QJONCKCRAFYVBD-VRPGCYOISA-N |

SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |

Isomeric SMILES |

C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |

Synonyms |

4-hydroxymonic acid |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxymonic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific information on 4-Hydroxymonic acid. The document focuses on its fundamental molecular properties. At present, detailed experimental protocols, established biological activities, and defined signaling pathways associated with this compound are not extensively documented in publicly accessible scientific literature. This guide provides a summary of its core chemical data and identifies areas where further research is required.

Core Molecular Data

The primary identification of this compound is through its molecular structure and associated properties. This quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C17H28O7 | PubChem[1] |

| Molecular Weight | 344.4 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield specific, validated experimental protocols for the synthesis of this compound. Researchers interested in obtaining this compound may need to develop novel synthetic routes or explore methods of isolation from potential natural sources, should any be identified in future studies.

Similarly, detailed experimental protocols concerning the use of this compound in biological assays or other research applications are not currently available in the public domain.

Biological Activity and Signaling Pathways

Information regarding the biological activity of this compound is limited. There are no established signaling pathways in which this compound is known to play a role. The elucidation of its biological function, potential therapeutic effects, and mechanism of action remains a key area for future research. The structural characteristics of this compound may suggest potential for biological activity, but this has yet to be experimentally verified and documented.

Logical Relationships and Future Directions

Given the current lack of in-depth information, a logical workflow for future research is proposed. The following diagram illustrates a potential pathway for investigating the properties and functions of this compound.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, there is a significant gap in the scientific literature regarding its synthesis, experimental use, and biological function. This guide highlights the foundational data available and underscores the need for further investigation to unlock the potential of this molecule. The provided research workflow suggests a structured approach to systematically characterize this compound and elucidate its role in biological systems.

References

Unveiling a Chemical Enigma: The Case of 4-Hydroxymonic Acid

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the natural sources and discovery of 4-Hydroxymonic acid. This compound, while cataloged with a chemical identifier (CID 6443707), does not appear as a known natural product, a metabolite in established biosynthetic pathways, or a compound with a documented history of discovery from a natural source.

Extensive searches across scientific and patent databases have failed to yield any publications detailing the isolation of this compound from microorganisms, plants, or any other natural origin. Furthermore, its role as a precursor, intermediate, or derivative in the well-documented biosynthesis of the closely related monic and pseudomonic acids has not been established. This suggests that this compound may be a synthetic compound, a minor, uncharacterized metabolite, or potentially a misnomer in some contexts.

In light of this, this technical guide will focus on the extensively studied and structurally related class of compounds: the pseudomonic acids . This family of natural products, produced by the bacterium Pseudomonas fluorescens, is the origin of the "monic acid" nomenclature and represents a field of significant interest to researchers, scientists, and drug development professionals. The information presented herein on pseudomonic acids provides a relevant and valuable framework for understanding the broader chemical space to which this compound may belong.

The Pseudomonic Acids: Natural Sources and Discovery

The most prominent member of this class is pseudomonic acid A, widely known as the antibiotic mupirocin . The discovery and development of mupirocin is a landmark in the field of natural product antibiotics.

Natural Production

The primary natural source of pseudomonic acids is the bacterium Pseudomonas fluorescens. Various strains of this bacterium are known to produce a mixture of these compounds, with pseudomonic acid A being the major component.

| Compound | Producing Organism | Typical Production Notes |

| Pseudomonic acid A (Mupirocin) | Pseudomonas fluorescens | Major component of the antibiotic complex. |

| Pseudomonic acid B | Pseudomonas fluorescens | An 8-hydroxy derivative of pseudomonic acid A. |

| Pseudomonic acid C | Pseudomonas fluorescens | Lacks the epoxide ring found in pseudomonic acid A. |

| Pseudomonic acid D | Pseudomonas fluorescens | Differs in the fatty acid side chain. |

Discovery Timeline

The discovery of pseudomonic acids was a result of systematic screening for antibiotic-producing microorganisms.

Unraveling the Intricacies of Pseudomonic Acids: A Technical Guide to their Core Relationship and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pseudomonic acids, a family of clinically significant antibiotics produced by the bacterium Pseudomonas fluorescens. The primary focus is to elucidate the relationship between the major active component, pseudomonic acid A (mupirocin), and its known analogues, while also addressing the hypothetical position of 4-hydroxymonic acid within this biosynthetic framework. This document furnishes a comprehensive overview of their comparative biological activities, detailed experimental protocols for their isolation and characterization, and a thorough examination of the genetic and enzymatic machinery responsible for their synthesis. Through structured data presentation and visual workflows, this guide aims to be an essential resource for researchers engaged in the study and development of these important natural products.

Introduction: The Pseudomonic Acid Family

The pseudomonic acids are a class of polyketide-derived antibiotics, with pseudomonic acid A being the most abundant and clinically relevant member, widely known as mupirocin.[1] Mupirocin is a topical antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, prevents cross-resistance with other antibiotic classes.[1]

The naturally occurring mixture of pseudomonic acids also includes several minor components, primarily pseudomonic acids B, C, and D. These analogues differ from pseudomonic acid A in their chemical structure, which in turn influences their biological activity. While the core structure is composed of a C17 monic acid moiety esterified to a C9 fatty acid, variations in hydroxylation and saturation patterns give rise to the different forms.

The existence and role of "this compound" as a natural product within the pseudomonic acid biosynthetic pathway have not been substantiated in the current scientific literature. However, the presence of hydroxylated variants like pseudomonic acid B and the formation of a 4-hydroxy-pseudomonic acid A in mutasynthesis experiments suggest that enzymatic hydroxylation is a feature of the broader biosynthetic landscape. This guide will, therefore, focus on the established pseudomonic acids while contextualizing the potential for hydroxylated derivatives.

Comparative Biological Activity of Pseudomonic Acids

The antibacterial potency of the pseudomonic acids varies depending on their specific chemical structures. Pseudomonic acid A is the most active component. The following table summarizes the available quantitative data on their minimum inhibitory concentrations (MICs) against key bacterial strains.

| Compound | Organism | MIC (mg/L) | Reference(s) |

| Pseudomonic Acid A (Mupirocin) | Staphylococcus aureus | 0.015 - 0.25 | [4][5] |

| Staphylococcus aureus (clinical isolates) | ≤ 0.5 | [2] | |

| Streptococcus pyogenes | Data not consistently available in comparative format | ||

| Pseudomonic Acid B | Staphylococcus aureus | Generally reported to have weaker activity than A | |

| Pseudomonic Acid C | Staphylococcus aureus | Generally reported to have weaker activity than A | |

| Pseudomonic Acid D | Staphylococcus aureus | Data not consistently available in comparative format |

Note: Direct comparative studies with standardized methodologies for all four major pseudomonic acids are limited in the public domain. The provided data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

The Biosynthetic Pathway of Pseudomonic Acids

The biosynthesis of pseudomonic acids is a complex process orchestrated by a large polyketide synthase (PKS) and fatty acid synthase (FAS) gene cluster in Pseudomonas fluorescens. The pathway involves the synthesis of the two main precursors, monic acid and 9-hydroxynonanoic acid, followed by their esterification.

Overview of the Mupirocin Biosynthesis Gene Cluster

The mupirocin biosynthetic gene cluster contains genes encoding the large multifunctional PKS and FAS enzymes, as well as tailoring enzymes responsible for modifications such as hydroxylation, epoxidation, and cyclization.

Caption: Organization of the mupirocin biosynthesis gene cluster.

Proposed Biosynthetic Pathway

The biosynthesis is understood to proceed through parallel pathways, with the major pathway leading to pseudomonic acid A and a minor pathway producing pseudomonic acid C. Pseudomonic acid B is a key intermediate in the formation of pseudomonic acid A.

Caption: Simplified overview of the pseudomonic acid biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pseudomonic acids.

Isolation and Purification of Pseudomonic Acids from Pseudomonas fluorescens

Objective: To isolate and purify pseudomonic acids from a culture of P. fluorescens.

Protocol:

-

Fermentation:

-

Inoculate a suitable production medium with a high-yielding strain of Pseudomonas fluorescens.

-

Incubate the culture under optimal conditions for pseudomonic acid production (e.g., specific temperature, aeration, and time).

-

-

Extraction:

-

Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.

-

Acidify the supernatant to approximately pH 4.0 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) multiple times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different pseudomonic acids.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing the desired pseudomonic acid and evaporate the solvent to yield the purified compound.

-

Caption: Workflow for the isolation and purification of pseudomonic acids.

High-Performance Liquid Chromatography (HPLC) Analysis of Pseudomonic Acids

Objective: To separate and quantify pseudomonic acids in a sample.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used. The specific gradient will depend on the separation requirements.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

-

Analysis:

-

Inject the sample onto the HPLC column.

-

Monitor the elution profile at a suitable wavelength (e.g., 222 nm).

-

Identify the peaks corresponding to the different pseudomonic acids by comparing their retention times with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure of a purified pseudomonic acid.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.

-

-

Data Analysis:

-

Assign all proton and carbon signals based on the 1D and 2D NMR data.

-

Elucidate the complete chemical structure, including the stereochemistry, by integrating all the spectroscopic information.

-

Gene Knockout and Heterologous Expression for Biosynthetic Studies

Objective: To investigate the function of specific genes in the mupirocin biosynthetic pathway.

Protocol (Gene Knockout - General Steps):

-

Construct a knockout vector: Clone fragments of the target gene flanking a selectable marker (e.g., an antibiotic resistance gene) into a suicide vector.

-

Introduce the vector into P. fluorescens: Use a method such as conjugation or electroporation.

-

Select for homologous recombination: Grow the bacteria on a medium containing the selective antibiotic. Double-crossover events will result in the replacement of the target gene with the selectable marker.

-

Confirm the knockout: Verify the gene deletion by PCR and/or Southern blotting.

-

Analyze the phenotype: Analyze the metabolite profile of the mutant strain by HPLC or LC-MS to determine the effect of the gene knockout on pseudomonic acid production.

Protocol (Heterologous Expression - General Steps):

-

Clone the gene of interest: Amplify the target gene from the P. fluorescens genomic DNA and clone it into an expression vector suitable for a host organism (e.g., E. coli or a related Pseudomonas species).

-

Transform the expression host: Introduce the expression vector into the chosen host strain.

-

Induce protein expression: Grow the recombinant strain under conditions that induce the expression of the cloned gene (e.g., by adding an inducer like IPTG).

-

Purify the recombinant protein: Lyse the cells and purify the target protein using affinity chromatography or other purification techniques.

-

Perform enzymatic assays: Characterize the function of the purified enzyme by incubating it with putative substrates and analyzing the products.

The Case of this compound: A Discussion

As previously stated, "this compound" is not a recognized natural product in the pseudomonic acid family based on current literature. However, the enzymatic machinery for hydroxylation at various positions on the monic acid or pseudomonic acid scaffold clearly exists. The formation of 4-hydroxy-pseudomonic acid A in mutasynthesis experiments demonstrates that the biosynthetic enzymes can accept and modify analogues, and that hydroxylation at the C4 position is feasible.

It is plausible that this compound could be a minor, yet-to-be-identified intermediate or a product of engineered biosynthetic pathways. Further investigation using sensitive analytical techniques and targeted gene manipulation could shed light on the potential for its existence and biological activity.

Conclusion

The pseudomonic acids represent a fascinating and clinically important family of natural products. Understanding the relationship between the different analogues, their biosynthetic origins, and their comparative biological activities is crucial for the development of new and improved antibiotics. While the core biosynthetic pathway is largely understood, many of the intricate enzymatic mechanisms remain to be fully elucidated. This technical guide provides a solid foundation for researchers in this field, offering a comprehensive overview of the current knowledge and detailed protocols to facilitate further investigation into the captivating world of pseudomonic acids.

References

- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

In-Depth Technical Guide to Monic Acid A (formerly referred to as 4-Hydroxymonic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Monic acid A, a significant metabolite of the antibiotic Mupirocin. Given the initial query for "4-Hydroxymonic acid" and the alignment of the chemical formula C17H28O7, this document focuses on Monic acid A (CAS 66262-68-8), the scientifically recognized compound. Monic acid A is a key molecule in understanding the metabolism and activity of Mupirocin, an essential topical antibiotic used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide is intended to be a valuable resource for researchers in drug development, microbiology, and medicinal chemistry.

Physical and Chemical Properties

The physical and chemical characteristics of Monic acid A are crucial for its handling, formulation, and analysis. A summary of its key properties is presented below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C17H28O7 | [1] |

| Molecular Weight | 344.40 g/mol | [1] |

| Melting Point | 134-136°C | |

| Solubility | Soluble in DMSO and Methanol | |

| XLogP3-AA (Computed) | 0.5 | [2] |

| Topological Polar Surface Area (Computed) | 120 Ų | [2] |

| Hydrogen Bond Donor Count (Computed) | 4 | |

| Hydrogen Bond Acceptor Count (Computed) | 7 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of Monic acid A. The following sections outline key experimental protocols.

Determination of Melting Point

The melting point of Monic acid A can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of Monic acid A is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

The solubility of Monic acid A in various solvents is a critical parameter for its extraction, purification, and formulation.

Methodology:

-

To a series of vials, add a pre-weighed amount of Monic acid A (e.g., 1 mg).

-

To each vial, add a known volume of the test solvent (e.g., 1 mL of DMSO, Methanol, water, etc.).

-

The vials are agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The samples are then centrifuged, and the supernatant is analyzed by a suitable quantitative method, such as HPLC, to determine the concentration of dissolved Monic acid A.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification

A sensitive and specific method for the quantification of Monic acid A in biological matrices, such as urine, has been developed.[3]

Methodology:

-

Sample Preparation: Monic acid A is isolated from the matrix using solid-phase extraction with a Waters Oasis HLB cartridge.[3]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. The separation is achieved on a suitable reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., API4000).[3] Monic acid A is detected and quantified using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]

Biological Activity and Signaling Pathways

Monic acid A is the primary metabolite of the antibiotic Mupirocin.[4] The biological activity of Mupirocin provides the context for the relevance of Monic acid A.

Mechanism of Action of Mupirocin

Mupirocin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[5][6] It specifically targets and binds to bacterial isoleucyl-tRNA synthetase, the enzyme responsible for charging isoleucine to its corresponding tRNA.[5][6] This inhibition is selective for the bacterial enzyme over its human counterpart.[5] The blockage of isoleucyl-tRNA synthetase leads to the cessation of protein synthesis, resulting in a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[4]

The following diagram illustrates the mechanism of action of Mupirocin.

Caption: Mechanism of action of Mupirocin, the parent compound of Monic acid A.

Experimental Workflow for Monic Acid A Analysis

The following diagram outlines a typical workflow for the analysis of Monic acid A from a biological sample.

References

- 1. scbt.com [scbt.com]

- 2. Monic acid | C17H28O7 | CID 10246906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 6. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]

An In-depth Technical Guide to the Biological Activity of Pseudomonic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pseudomonic Acids

Pseudomonic acids are a class of antibiotics produced by the bacterium Pseudomonas fluorescens. The most well-known member is Pseudomonic Acid A, clinically known as Mupirocin. It is a potent inhibitor of bacterial protein synthesis and is primarily used as a topical agent to treat skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structure and mechanism of action of mupirocin have made its derivatives a subject of interest for the development of new antibacterial agents.

Biological Activity and Data Presentation

The primary biological activity of pseudomonic acid derivatives is antibacterial, particularly against staphylococci and streptococci. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of Mupirocin (Pseudomonic Acid A)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates (750) | All inhibited by 2.0 | [1] |

| Staphylococcus aureus | Clinical Isolates (200) | 0.015 - 0.06 | [1] |

| Staphylococcus aureus | ATCC 29213 | ≤ 0.5 | [2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 | [3] |

| Staphylococcus epidermidis | Clinical Isolates | ≤ 0.5 | [2] |

| Streptococcus pyogenes | - | - | |

| Haemophilus influenzae | - | Active | [2] |

| Neisseria gonorrhoeae | - | Active | [2] |

Table 2: Activity of Pseudomonic Acid Analogues

A study on pseudomonic acid analogues where the α,β-unsaturated ester moiety was replaced by various 5-membered heterocycles reported the following activities against Staphylococcus aureus NCTC 6571.

| Derivative Class | Activity Metric | Value | Reference |

| Heterocyclic Analogues | MIC Range (µg/mL) | 2.0 - 8.0 | |

| Heterocyclic Analogues | IC50 Range (ng/mL) | 0.7 - 5.3 |

Mechanism of Action

Pseudomonic acid and its derivatives exert their antibacterial effect by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle).

The inhibition of IleRS leads to a depletion of charged tRNAIle, which in turn halts bacterial protein and RNA synthesis, ultimately leading to cell death. The selectivity of pseudomonic acids for the bacterial enzyme over its human counterpart is a key feature of their therapeutic value.

Signaling Pathway of Mupirocin Action

Caption: Mechanism of action of Mupirocin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of compounds. The broth microdilution method is a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the pseudomonic acid derivative in a suitable solvent (e.g., DMSO).

-

Bacterial Culture: Grow the bacterial strain to be tested overnight on an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Inoculum Preparation:

-

Select 3-5 well-isolated colonies from the overnight agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

-

Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

4. Inoculation of the Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

5. Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading the Results:

-

After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Structure-Activity Relationship (SAR)

The antibacterial activity of pseudomonic acid derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

-

The Monic Acid Core: This polyketide-derived core is essential for binding to IleRS.

-

The 9-Hydroxynonanoic Acid Side Chain: The ester linkage and the length of this fatty acid side chain are crucial for activity.

-

The α,β-Unsaturated Ester: This moiety is important for the compound's electronic properties and interaction with the enzyme's active site. As noted in Table 2, replacing this group with heterocycles can retain activity, though cellular penetration may be affected.

Conclusion

Pseudomonic acid derivatives, exemplified by the clinically successful antibiotic mupirocin, represent a valuable class of antibacterial agents with a unique mechanism of action. Their potent activity against Gram-positive pathogens, including resistant strains like MRSA, underscores their importance. Further research into novel derivatives, guided by an understanding of their structure-activity relationships and mechanism of action, holds promise for the development of new therapies to combat bacterial infections. The methodologies outlined in this guide provide a framework for the continued evaluation and development of these important compounds.

References

- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemistry of pseudomonic acid. 18. Heterocyclic replacement of the alpha,beta-unsaturated ester: synthesis, molecular modeling, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of 4-Hydroxy-Substituted Aromatic Acids: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the in vitro biological activities of several 4-hydroxy-substituted aromatic acids, including derivatives of cinnamic acid, coumarin, and benzoic acid. While the initial focus of this report was "4-Hydroxymonic acid," a thorough literature search did not yield specific in vitro studies on a compound with this exact name. The following sections detail the significant in vitro findings for structurally related and well-researched 4-hydroxy aromatic acids, presenting quantitative data, experimental methodologies, and associated signaling pathways.

Anticancer Activity of 4-Hydroxy Aromatic Acid Derivatives

Several in vitro studies have demonstrated the potential of 4-hydroxy aromatic acid derivatives as anticancer agents. Notably, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) and various 4-hydroxycoumarin derivatives have shown promising results in preclinical models.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-MB-231 (human breast cancer) | Proliferation Assay | Dose- and time-dependent decrease in cell proliferation | - | [1] |

| MDA-MB-231 | Colony Formation Assay | Decreased viability | - | [1] | |

| MDA-MB-231 | Migration and Invasion Assay | Inhibition of cell migration and invasion | - | [1] | |

| 4-hydroxycoumarin derivative (4g) | - | Potato Disc Tumor Assay | Cytotoxic activity | IC50 = 1.12 ± 0.02 mg/mL | [2] |

| 4-hydroxycoumarin derivatives (4b, 4d, 4f, 4i) | - | Potato Disc Tumor Assay | Cytotoxic activity | IC50 = 22.7–37.1 mg/mL | [2] |

Experimental Protocols: Anticancer Assays

Cell Proliferation and Viability Assays (for ACCA):

-

Cell Lines: Human breast cancer cell lines (MCF-7, T47D, and MDA-231) and non-tumoral epithelial cells were used.

-

Treatment: Cells were treated with varying concentrations of ACCA over different time points.

-

Method: The trypan blue exclusion test was utilized to determine the number of viable cells at 1, 2, 3, 6, and 10 days post-treatment. A standard MTT viability test was also performed in 96-well plates at 24 and 48 hours post-treatment.[3]

Colony Formation Assay (for ACCA):

-

Cell Line: MDA-MB-231 cells.

-

Method: Cells were seeded at a low density and treated with ACCA. After a designated period, colonies were stained and counted to assess the long-term proliferative capacity.

Migration and Invasion Assay (for ACCA):

-

Cell Line: MDA-MB-231 cells.

-

Method: A Boyden chamber assay or a similar transwell migration assay was likely used to evaluate the ability of cells to migrate through a membrane or invade through a layer of extracellular matrix in the presence of ACCA.

Potato Disc Tumor Assay (for 4-hydroxycoumarin derivatives):

-

Principle: This assay serves as a preliminary method to evaluate the antimitotic potential of compounds by observing their effect on tumor induction by Agrobacterium tumefaciens in plant tissue.[2]

-

Method: Potato discs are inoculated with A. tumefaciens, which contains tumor-inducing plasmids. The test compounds are applied to the discs, and the inhibition of tumor growth is measured.[2]

Signaling Pathways in Anticancer Activity

ACCA induces apoptosis in breast cancer cells through a p53-independent mechanism.[1] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in this ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.

Caption: ACCA-induced apoptosis pathway in breast cancer cells.

Anti-inflammatory Activity of 4-Hydroxy Aromatic Acid Derivatives

In vitro studies have also highlighted the anti-inflammatory properties of certain 4-hydroxy aromatic acids.

Quantitative Data for Anti-inflammatory Activity

| Compound | Cell Line | Inducer | Assay | Endpoint | Result | Reference |

| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 (macrophage) | LPS | NO Production Assay | Inhibition of nitric oxide (NO) production | Significant inhibition | [4] |

| RAW 264.7 | LPS | ELISA | Inhibition of TNF-α release | Significant inhibition | [4] | |

| RAW 264.7 | LPS | Western Blot | Expression of iNOS protein | Downregulation | [4] | |

| 4-hydroxycoumarin | - | Carrageenan | Leukocyte Migration Assay | Reduction in leukocyte migration | Significant reduction | [5] |

| - | Carrageenan | ELISA | TNF-α levels | Significant decrease | [5] |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Inducer: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.

-

Method: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α:

-

Cell Line: RAW 264.7 macrophages.

-

Inducer: LPS.

-

Method: The level of the pro-inflammatory cytokine TNF-α released into the cell culture medium is quantified using a specific ELISA kit.

Western Blot for iNOS:

-

Cell Line: RAW 264.7 macrophages.

-

Inducer: LPS.

-

Method: Cell lysates are subjected to SDS-PAGE, and the separated proteins are transferred to a membrane. The membrane is then probed with a primary antibody specific for inducible nitric oxide synthase (iNOS), followed by a secondary antibody. The protein bands are visualized to determine the expression level of iNOS.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways. For instance, the downregulation of iNOS protein expression by 4-methoxy-5-hydroxycanthin-6-one leads to a decrease in NO production.[4] Similarly, the reduction of TNF-α levels by 4-hydroxycoumarin suggests an interference with the signaling cascade that leads to the production of this pro-inflammatory cytokine.

Caption: General workflow of in vitro anti-inflammatory assays.

Antimicrobial Activity of 4-Hydroxy Aromatic Acid Derivatives

The antimicrobial potential of 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid has been evaluated against a range of microorganisms.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | Assay | Endpoint | Result (IC50) | Reference |

| trans-4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | Growth Inhibition Assay | 50% inhibition of growth | 100-170 µg/mL | |

| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | Growth Inhibition Assay | 50% inhibition of growth | 160 µg/mL |

Experimental Protocols: Antimicrobial Assays

Growth Inhibition Assay (IC50 Determination):

-

Microorganisms: A panel of various microorganisms, including Gram-positive and Gram-negative bacteria.

-

Method: The microorganisms are cultured in a suitable liquid medium containing different concentrations of the test compounds. The growth of the microorganisms is monitored over time, typically by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of the microbial growth, is then calculated.

Conclusion

The in vitro studies summarized in this guide demonstrate the significant therapeutic potential of various 4-hydroxy-substituted aromatic acids in the fields of oncology, inflammation, and infectious diseases. While research on "this compound" is not currently available in the public domain, the promising results from these related compounds warrant further investigation into this class of molecules. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals seeking to build upon this existing body of work.

References

- 1. Biological activity of 4-hydroxyisophthalic acid derivatives. Hydrazones with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of 8-hydroxyquinolines as dental plaque inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 5. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

The Role of 4-Hydroxymonic Acid in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens, has been a valuable tool in the fight against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting isoleucyl-tRNA synthetase (IleRS), has set it apart from many other classes of antibiotics. The core of mupirocin's structure is monic acid, a C17 polyketide, which is esterified to 9-hydroxynonanoic acid. A key feature of monic acid is the presence of a hydroxyl group at the C4 position, forming what can be referred to as 4-hydroxymonic acid. This technical guide provides an in-depth exploration of the role of this specific chemical moiety in the biosynthesis, mechanism of action, and overall antibacterial efficacy of mupirocin.

Biosynthesis of this compound

The biosynthesis of mupirocin is a complex process orchestrated by a large (~75 kb) gene cluster encoding a hybrid type I polyketide synthase (PKS) and a series of tailoring enzymes. The formation of the this compound core is an integral part of this pathway.

The polyketide backbone of monic acid is assembled by a modular type I PKS system. A key feature of the mupirocin PKS is its trans-AT architecture, where the acyltransferase (AT) domains are encoded on a separate polypeptide (MmpC) rather than being integrated into the main PKS modules.

While the exact timing and the specific enzyme responsible for the hydroxylation at the C4 position of the monic acid precursor have not been definitively elucidated, it is hypothesized to be a post-PKS tailoring event. The mupirocin biosynthetic gene cluster contains several open reading frames encoding for tailoring enzymes, such as hydroxylases, epoxidases, and reductases. Gene knockout and mutational studies suggest that a cytochrome P450 monooxygenase or a related hydroxylase is responsible for this specific hydroxylation step. Further biochemical characterization of the individual tailoring enzymes is required to definitively identify the C4-hydroxylase.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway leading to this compound as part of the larger mupirocin molecule.

Caption: Proposed biosynthetic pathway of this compound within the mupirocin synthesis.

Mechanism of Action and the Role of the 4-Hydroxy Group

Mupirocin exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging tRNA with isoleucine during protein synthesis.[1][2][3] This inhibition is highly specific to bacterial IleRS, with significantly lower affinity for the eukaryotic counterpart, which accounts for its clinical utility.[1]

The 4-hydroxy group of the monic acid moiety plays a crucial role in the binding of mupirocin to the active site of IleRS. X-ray crystallography studies of the mupirocin-IleRS complex have revealed that the 4-hydroxy group forms a key hydrogen bond with a conserved amino acid residue within the enzyme's active site. This interaction contributes significantly to the overall binding affinity and inhibitory potency of the antibiotic.

Signaling Pathway of Mupirocin Action

The inhibition of IleRS by mupirocin triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth.

Caption: Mechanism of action of mupirocin, highlighting the inhibition of IleRS.

Quantitative Data on Mupirocin Activity

| Parameter | Organism | Value | Reference |

| MIC | Staphylococcus aureus (sensitive) | 0.015 - 0.5 µg/mL | [2] |

| MIC | Staphylococcus aureus (MRSA) | 0.06 - >1024 µg/mL | [2] |

| Ki | E. coli IleRS | ~1 pM | [3] |

| Ki | S. aureus IleRS | ~7 pM | [3] |

Experimental Protocols

Heterologous Expression and Purification of a Putative Mupirocin C4-Hydroxylase

This protocol describes a general workflow for the expression and purification of a candidate hydroxylase enzyme from the mupirocin biosynthetic cluster for biochemical characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of a candidate hydroxylase.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the putative hydroxylase from the mup cluster is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for purification.

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or French press. The lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Assay for C4-Hydroxylase Activity

This protocol outlines a method to determine the activity of the purified putative C4-hydroxylase on a monic acid precursor substrate.

Methodology:

-

Substrate Synthesis: A suitable precursor of monic acid, lacking the C4-hydroxyl group, is chemically synthesized. This may involve a multi-step organic synthesis approach.

-

Enzyme Assay: The reaction mixture contains the purified hydroxylase, the synthetic substrate, a suitable buffer (e.g., phosphate or Tris buffer), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

-

Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The formation of the 4-hydroxylated product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound if available.

Conclusion

The this compound core of mupirocin is a critical determinant of its potent and specific antibacterial activity. While its biosynthesis is a complex, multi-step process involving a large PKS and numerous tailoring enzymes, the 4-hydroxy group plays a vital role in the high-affinity binding to its molecular target, isoleucyl-tRNA synthetase. A deeper understanding of the enzymatic machinery responsible for the formation of this key functional group will be invaluable for future drug development efforts, potentially enabling the bioengineering of novel mupirocin analogs with improved properties to combat the growing threat of antibiotic resistance. Further research focusing on the biochemical characterization of the mupirocin tailoring enzymes is essential to fully unravel the intricacies of this fascinating biosynthetic pathway.

References

- 1. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Mechanism of tRNA Synthethase Mutation Leading to Antibiotic Hyper-Resistance Unveiled | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]

Methodological & Application

Application Note: A Proposed Strategy for the Synthesis and Purification of 4-Hydroxymonic Acid

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Proposed Synthetic Strategy

The synthesis of 4-Hydroxymonic acid (C₁₇H₂₈O₇)[1] can be envisioned starting from Monic Acid A, the core structure of the antibiotic Mupirocin. The key transformation is the introduction of a hydroxyl group at the C4 position. A plausible strategy involves the protection of reactive groups, followed by an allylic hydroxylation, and subsequent deprotection.

Synthetic Workflow Diagram

The proposed multi-step synthesis is outlined in the workflow below.

References

Application Notes and Protocols for the Quantification of Monic Acid A

Introduction

Monic acid A is a complex polyketide that forms the core of the antibiotic mupirocin, produced by the bacterium Pseudomonas fluorescens. Accurate quantification of monic acid A is crucial for research and development in areas such as antibiotic production, metabolic engineering, and pharmaceutical quality control. This document provides detailed analytical methods for the quantification of monic acid A in various matrices, targeting researchers, scientists, and professionals in drug development. While the initial query specified "4-Hydroxymonic acid," this compound is not well-described in the scientific literature. Therefore, these application notes focus on the validated analysis of the parent compound, monic acid A.

I. Analytical Method Overview

The primary recommended method for the sensitive and selective quantification of monic acid A is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity by separating the analyte from complex sample matrices and provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

II. Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described HPLC-MS/MS method for the quantification of monic acid A.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Precursor > Product) | m/z 343.2 > 113.1 |

| Collision Energy | -20 eV |

| Internal Standard | Labeled Monic Acid A or a structural analog |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Monitored and compensated for using an internal standard |

III. Experimental Protocols

A. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of monic acid A reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with 50% methanol in water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the chosen internal standard in 50% methanol.

-

Sample Preparation (e.g., Bacterial Culture Supernatant):

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant.

-

To 100 µL of supernatant, add 10 µL of the internal standard working solution and 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20 °C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

B. HPLC-MS/MS Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).

-

Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and the prepared unknown samples.

-

Inject the samples and acquire data using the parameters outlined in Table 1.

-

Process the data using the instrument's software to generate a calibration curve and determine the concentration of monic acid A in the unknown samples.

IV. Visualizations

A. Experimental Workflow

Caption: Sample preparation workflow for Monic Acid A analysis.

B. Hypothetical Biosynthetic Pathway of Monic Acid A

Caption: Simplified biosynthetic pathway of Monic Acid A.

Application Notes and Protocols for the Analysis of 4-Hydroxymonic Acid by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymonic acid is a molecule of interest in pharmaceutical development, particularly as a potential impurity or degradation product of the antibiotic mupirocin. Accurate and robust analytical methods are crucial for its identification and quantification to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The methods described herein are based on established analytical strategies for mupirocin and its related substances. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV and LC-MS methods for the analysis of this compound. These values are estimates based on the analysis of structurally related compounds and should be determined experimentally during method validation.

| Parameter | HPLC-UV Method | LC-MS Method |

| Retention Time (RT) | Approx. 8-12 min | Approx. 8-12 min |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 pg on column[1][2] |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~25 pg on column[1][2] |

| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (%RSD) | < 2.0% | < 5.0% |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (ACS grade)

-

Glacial acetic acid (ACS grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]

-

Mobile Phase A: 10 mM Ammonium acetate buffer, pH 3.5 (adjusted with acetic acid)[3]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm[4]

-

Run Time: 30 minutes

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC grade water and adjust the pH to 3.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

4. Sample Preparation (from a Mupirocin Ointment Matrix)

-

Accurately weigh approximately 1 g of the ointment into a 50 mL centrifuge tube.

-

Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and water).

-

Vortex for 5 minutes to disperse the ointment.

-

Sonicate for 15 minutes to ensure complete extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (mobile phase) to establish the baseline.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: LC-MS Method for Identification and Quantification of this compound

This protocol outlines an LC-MS method for the sensitive detection and quantification of this compound.

1. Materials and Reagents

-

As per HPLC-UV method, but with LC-MS grade solvents.

2. LC-MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

MS System: Agilent 6410 Triple Quadrupole or equivalent

-

Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3500 V

-

Gas Temperature: 350 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Mode: Full Scan (m/z 100-500) for identification and Multiple Reaction Monitoring (MRM) for quantification.

-

Expected [M-H]⁻ ion for C₁₇H₂₈O₇: m/z 343.17

-

3. Preparation of Solutions and Samples

-

Follow the same procedures as for the HPLC-UV method, using LC-MS grade solvents and water. For quantification, prepare working standards in the ng/mL range.

4. Analysis Procedure

-

Equilibrate the LC-MS system.

-

Perform a full scan analysis of a this compound standard to confirm the mass of the deprotonated molecule [M-H]⁻.

-

Optimize MRM transitions by selecting the precursor ion (m/z 343.17) and identifying characteristic product ions.

-

Inject a series of working standard solutions to generate a calibration curve based on the MRM peak areas.

-

Inject the prepared sample solutions.

-

Identify and quantify this compound in the samples.

Workflow and Pathway Diagrams

As this compound is primarily studied as a pharmaceutical impurity, a specific signaling pathway is not well-defined. The following diagram illustrates the general experimental workflow for the analysis of this compound from a pharmaceutical formulation.

Caption: Experimental workflow for the analysis of this compound.

The following diagram illustrates a logical relationship in the context of impurity analysis, showing the origin of this compound as a potential degradation product of Mupirocin.

Caption: Origin of this compound as a Mupirocin degradation product.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharm… [ouci.dntb.gov.ua]

- 4. cleanchemlab.com [cleanchemlab.com]

Application Notes and Protocols for 4-Hydroxymonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental protocols and specific biological activity data for 4-Hydroxymonic acid are not extensively available in the public domain. The following application notes and protocols are based on the information available for the structurally related and well-characterized antibiotic, mupirocin, and its parent compound, thiomarinol. This compound is a known precursor in the synthesis of thiomarinol.[1] These protocols are intended to serve as a starting point and should be optimized and validated for specific experimental conditions.

Introduction

This compound is a polyketide-derived natural product. It is a key structural component of thiomarinol, a potent marine-derived antibiotic.[1][2] Given its structural similarity to monic acid, the active component of the clinically used antibiotic mupirocin, this compound is of interest for its potential antimicrobial properties. Mupirocin is known to inhibit bacterial isoleucyl-tRNA synthetase, and it is hypothesized that this compound may share a similar mechanism of action.[2] These notes provide an overview of potential applications and suggested experimental protocols for investigating the biological activity of this compound.

Potential Applications

-

Antimicrobial Drug Discovery: Investigating the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Mechanism of Action Studies: Elucidating the specific molecular target of this compound, with a primary focus on enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases.

-

Synergy Studies: Evaluating the potential for this compound to act synergistically with other known antibiotics to enhance their efficacy or overcome resistance mechanisms.

-

Precursor for Synthesis: Utilizing this compound as a chemical scaffold for the synthesis of novel antibiotic derivatives.

Quantitative Data Summary

| Compound | Organism | MIC (μg/mL) | Reference |

| Thiomarinol A | Staphylococcus aureus | <0.008 | Inferred from Thiomarinol studies |

| Thiomarinol A | Escherichia coli | 0.06 | Inferred from Thiomarinol studies |

| Thiomarinol A | MRSA (Mupirocin-resistant) | Inhibits growth | [2] |

Experimental Protocols

General Handling and Preparation of this compound Stock Solutions

Objective: To prepare a stock solution of this compound for use in biological assays.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution to the desired final concentration using the appropriate sterile culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

96-well microtiter plates, sterile

-

This compound stock solution

-

Positive control antibiotic (e.g., mupirocin, ampicillin)

-

Negative control (vehicle, e.g., DMSO in CAMHB)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 100 μL.

-

Add 100 μL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with vehicle only). Also, include a sterility control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the uninoculated control.

In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against bacterial IleRS.

Materials:

-

Purified bacterial IleRS enzyme

-

ATP

-

L-[³H]-isoleucine (radiolabeled substrate)

-

tRNA specific for isoleucine

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation fluid and counter

-

This compound stock solution

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, L-[³H]-isoleucine, and tRNA.

-

Add varying concentrations of this compound to the reaction mixture. Include a positive control (mupirocin) and a no-inhibitor control.

-

Initiate the reaction by adding the purified IleRS enzyme.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the macromolecules (including the charged tRNA).

-

Filter the reaction mixture through glass fiber filters to capture the precipitate.

-

Wash the filters with cold TCA to remove unincorporated radiolabeled isoleucine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for the Chromatographic Analysis of Mupirocin and its Related Substance, Monic Acid A

Introduction

This document provides detailed application notes and protocols for the use of Monic Acid A as a reference standard in the chromatographic analysis of the antibiotic, Mupirocin. While the query specified "4-Hydroxymonic acid," this term does not correspond to a commonly recognized chemical standard in the context of Mupirocin analysis. The primary and well-documented major metabolite of Mupirocin is Monic Acid A. Therefore, these application notes focus on Monic Acid A as a critical standard for purity testing, stability studies, and pharmacokinetic analysis of Mupirocin. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Mupirocin, an antibiotic produced by Pseudomonas fluorescens, is primarily composed of Pseudomonic acid A. Its degradation and metabolism lead to the formation of various related substances, with Monic Acid A being a significant product.[1] Accurate quantification of Mupirocin and its impurities is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

I. Physicochemical Properties of Monic Acid A

| Property | Value | Reference |

| Chemical Name | (E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid | PubChem CID: 6455298 |

| CAS Number | 66262-68-8 | ChemicalBook |

| Molecular Formula | C17H28O7 | PubChem CID: 6455298 |

| Molecular Weight | 344.4 g/mol | PubChem CID: 10246906 |

| Appearance | White Solid | Axios Research |

| Solubility | Soluble in DMSO, Methanol | Axios Research |

| Storage | 4°C | Axios Research |

II. Chromatographic Methods for Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the separation and quantification of Mupirocin and Monic Acid A.

A. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of Mupirocin in bulk and pharmaceutical dosage forms, allowing for the determination of purity and the quantification of related substances.

Table 1: HPLC Method Parameters for Mupirocin and Related Substances

| Parameter | Condition |

| Column | Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Buffer and Acetonitrile in a 74:26 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 221 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

| Retention Time (Mupirocin) | 5.3 min |

Table 2: System Suitability and Validation Parameters for HPLC Method

| Parameter | Value |

| Linearity Range (Mupirocin) | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Method Precision (%RSD) | 0.441 |

| Mean Recovery | 99.66% |

B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of Monic Acid A in biological matrices, such as urine, for pharmacokinetic and adherence studies.[2]

Table 3: UPLC-MS/MS Method Parameters for Monic Acid A

| Parameter | Condition | Reference |

| Column | Reverse-phase BEH C18 (50 x 2.1 mm, 1.7 µm) | [3] |

| Mobile Phase A | 0.1% Formic acid in Water:Methanol (95:5) | [3] |

| Mobile Phase B | 100% Methanol | [3] |

| Flow Rate | 0.4 mL/min | [4] |

| Injection Volume | 5 µL | |

| Detection | ESI-MS/MS (e.g., API4000) | [2] |

| Limit of Detection (on column) | ~25 pg | [2] |

III. Experimental Protocols

A. Protocol 1: HPLC Analysis of Mupirocin and Impurities in an Ointment Formulation

1. Objective: To quantify the amount of Mupirocin and detect the presence of related substances, including Monic Acid A, in a topical ointment.

2. Materials:

- Mupirocin reference standard

- Monic Acid A reference standard

- Mupirocin ointment sample

- HPLC grade acetonitrile, methanol, and water

- Buffer solution (e.g., 0.1% orthophosphoric acid in water)

- 0.45 µm syringe filters

3. Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of Mupirocin and Monic Acid A reference standards in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

4. Sample Preparation:

- Accurately weigh a portion of the ointment equivalent to a target concentration of Mupirocin (e.g., 10 mg).

- Dissolve the ointment in a suitable solvent (e.g., 10 mL of diluent) and sonicate for 15 minutes to ensure complete dissolution.

- Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Procedure:

- Set up the HPLC system according to the parameters outlined in Table 1.

- Inject the standard solutions to establish system suitability (e.g., resolution, tailing factor, and repeatability).

- Inject the prepared sample solution.

- Identify and quantify the Mupirocin peak based on the retention time and peak area of the standard.

- Identify the Monic Acid A peak and other impurities by comparing their retention times with the respective standards.

B. Protocol 2: UPLC-MS/MS Quantification of Monic Acid A in Urine

1. Objective: To determine the concentration of Monic Acid A in urine samples as a biomarker for Mupirocin use and metabolism.[2]

2. Materials:

- Monic Acid A reference standard

- Urine samples (blank and study samples)

- Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)

- HPLC grade methanol, acetonitrile, and formic acid

- Deionized water

3. Standard Curve Preparation:

- Prepare a stock solution of Monic Acid A in methanol.

- Serially dilute the stock solution with blank urine to prepare a series of calibration standards at different concentrations.

4. Sample Preparation (Solid-Phase Extraction):

- Acidify the urine samples with formic acid.

- Condition the SPE cartridge with methanol followed by deionized water.

- Load the urine sample onto the cartridge.

- Wash the cartridge with water to remove interfering substances.

- Elute Monic Acid A with methanol.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

5. UPLC-MS/MS Procedure:

- Set up the UPLC-MS/MS system according to the parameters in Table 3.

- Inject the prepared calibration standards to generate a standard curve.

- Inject the prepared urine samples.

- Quantify the amount of Monic Acid A in the samples by comparing the peak area response to the standard curve.

IV. Visualizations

Caption: HPLC analysis workflow for Mupirocin and its impurities.

Caption: Simplified degradation pathway of Mupirocin to Monic Acid A.

V. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating properties of an analytical method. Mupirocin can be subjected to various stress conditions to generate its degradation products.

Table 4: Forced Degradation Conditions for Mupirocin

| Stress Condition | Reagent and Conditions | Observation |

| Acid Degradation | 4N HCl at 35°C for 12 hours | 1-2% degradation observed. The drug is highly stable in acidic conditions. |

| Alkali Degradation | 2N NaOH, refluxed at 60°C for 30 mins | 1-2% degradation observed. The drug is highly stable in alkaline conditions. |

| Oxidative Degradation | 20% H₂O₂ for 12 hours | 2-4% degradation observed. The drug is highly stable to oxidative conditions. |

| Thermal Degradation | Dry heat at 105°C for 1 hour | Significant degradation can occur. |

Note: The extent of degradation may vary depending on the specific formulation and experimental conditions.

VI. Conclusion